molecular formula C16H19Cl3N2O2 B11952665 3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride CAS No. 86200-62-6

3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride

Cat. No.: B11952665
CAS No.: 86200-62-6
M. Wt: 377.7 g/mol
InChI Key: BWNVZHGADNBYBT-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes dichloro, dimethoxybenzyl, and dimethylpyridinamine groups.

Preparation Methods

The synthesis of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride involves multiple steps, typically starting with the preparation of the core pyridine structure. The synthetic route may include:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce chlorine atoms at the 3 and 5 positions of the pyridine ring.

    Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced through nucleophilic substitution reactions.

    Final Steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of specific bonds.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride can be compared with other similar compounds, such as:

    3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide: This compound has a similar dichloro and benzyl structure but differs in the functional groups attached to the core structure.

    3,5-dichloro-N-(2-{(3,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-N-isopropylbenzamide: This compound has a more complex structure with additional functional groups and a different core structure.

Properties

CAS No.

86200-62-6

Molecular Formula

C16H19Cl3N2O2

Molecular Weight

377.7 g/mol

IUPAC Name

3,5-dichloro-N-[(3,4-dimethoxyphenyl)methyl]-2,6-dimethylpyridin-4-amine;hydrochloride

InChI

InChI=1S/C16H18Cl2N2O2.ClH/c1-9-14(17)16(15(18)10(2)20-9)19-8-11-5-6-12(21-3)13(7-11)22-4;/h5-7H,8H2,1-4H3,(H,19,20);1H

InChI Key

BWNVZHGADNBYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Cl)NCC2=CC(=C(C=C2)OC)OC)Cl.Cl

Origin of Product

United States

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